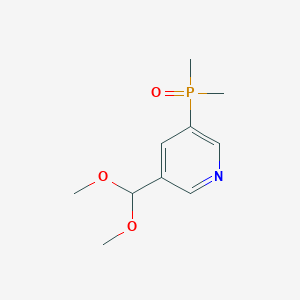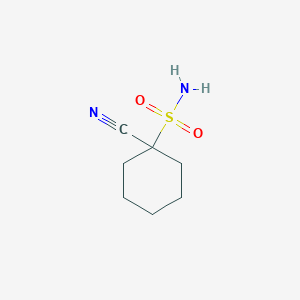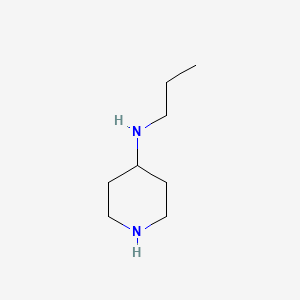
n-Propyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of n-Propyl-4-piperidinamine involves several steps. One common method includes the reaction of 4-piperidone with n-propylamine under specific conditions. Another method involves the reduction of 4-piperidone oxime with hydrogen in the presence of a catalyst . These methods are suitable for large-scale industrial production due to their simplicity and high yield .
Analyse Chemischer Reaktionen
n-Propyl-4-piperidinamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-piperidone oxime with hydrogen produces this compound .
Wissenschaftliche Forschungsanwendungen
n-Propyl-4-piperidinamine has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been studied for their potential biological and pharmacological activities . Additionally, this compound is used in the study of excited state processes, such as the formation of twisted intramolecular charge transfer states .
Wirkmechanismus
The mechanism of action of n-Propyl-4-piperidinamine involves its interaction with molecular targets and pathways. For instance, in the study of excited state processes, this compound forms a dark twisted intramolecular charge transfer state from the emissive charge transfer species . This process is influenced by the solvent polarity and viscosity, as well as the temperature .
Vergleich Mit ähnlichen Verbindungen
n-Propyl-4-piperidinamine can be compared with other piperidine derivatives, such as N-(4-Penten-1-yl)-N-propyl-4-piperidinamine and 1-Propyl-4-piperidinamine . These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific applications and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N-propylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-8-3-6-9-7-4-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
VBTVLOFJPNXSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


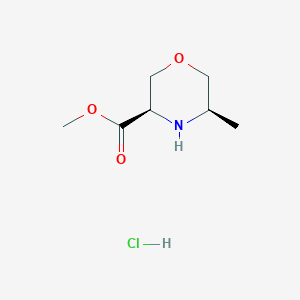
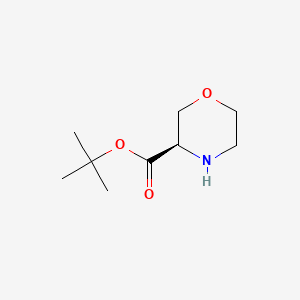
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
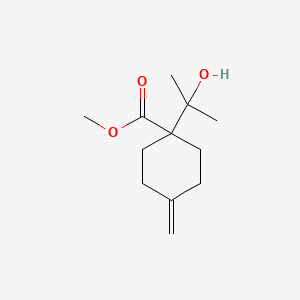
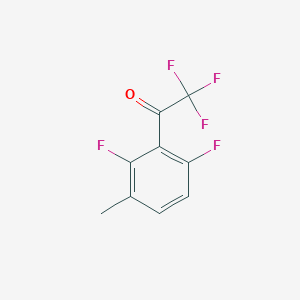
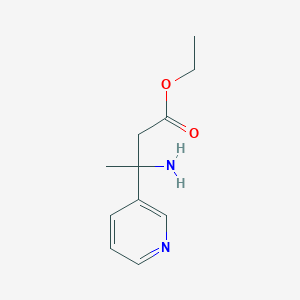

amine hydrochloride](/img/structure/B13518500.png)
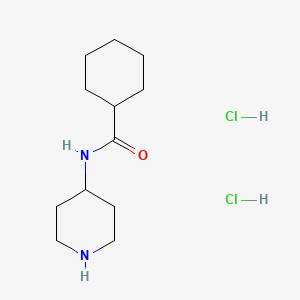
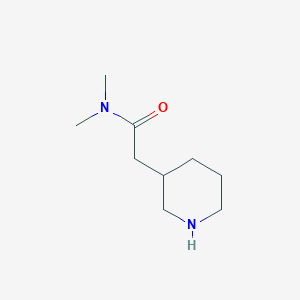
![2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
